Coprostane
Overview
Description
Mechanism of Action
Target of Action
Coprostane, also known as 5beta-Cholestane, is a steroid and a parent compound of a variety of steroid derivatives
Mode of Action
The exact mode of action of this compound is not well-documented. Steroids typically function by diffusing through the cell membrane and binding to intracellular receptors, forming a receptor-steroid complex. This complex then moves into the nucleus, where it binds to specific DNA sequences, influencing gene transcription and ultimately leading to changes in protein synthesis .
Pharmacokinetics (ADME Properties)
Steroids are generally well-absorbed, widely distributed in the body, metabolized in the liver, and excreted in urine and feces .
Result of Action
As a steroid, it’s likely that this compound influences cellular function by altering gene expression and protein synthesis .
Biochemical Analysis
Biochemical Properties
Coprostane is a steroid and interacts with various enzymes, proteins, and other biomolecules. It is formed from the net reductive metabolism of cholesterol in the gut of most higher animals and birds
Molecular Mechanism
It is known to be formed from the net reductive metabolism of cholesterol
Temporal Effects in Laboratory Settings
It is known that in anaerobic sediments and soils, this compound is stable for many hundreds of years , indicating its long-term stability.
Metabolic Pathways
This compound is involved in the metabolic pathway of cholesterol . It is formed from the net reductive metabolism of cholesterol in the gut of most higher animals and birds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of coprostane typically involves the hydrogenation of cholesterol or other sterols. The process includes:
Hydrogenation: Cholesterol is subjected to hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. This reaction reduces the double bonds in the cholesterol molecule, resulting in the formation of this compound.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Hydrogenation: Large quantities of cholesterol are hydrogenated using industrial-scale reactors.
Catalyst Recovery: Catalysts are recovered and recycled to minimize costs.
Purification: The crude product is purified using industrial-scale chromatography or crystallization methods to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Coprostane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form ketones or alcohols. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert this compound derivatives back to the parent compound. Sodium borohydride (NaBH₄) is a typical reducing agent used.
Substitution: Halogenation reactions can introduce halogen atoms into the this compound structure. Reagents such as bromine (Br₂) or chlorine (Cl₂) are used under controlled conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Br₂ in carbon tetrachloride (CCl₄), Cl₂ in chloroform (CHCl₃).
Major Products
Oxidation: Formation of 5β-cholestan-3-one or 5β-cholestan-3β-ol.
Reduction: Regeneration of this compound from its oxidized derivatives.
Substitution: Formation of halogenated this compound derivatives.
Scientific Research Applications
Coprostane has several scientific research applications:
Geology and Environmental Studies: Used as a biomarker to study past organic materials and life forms.
Biochemistry: Serves as a precursor for synthesizing various steroid derivatives, including hormones and vitamins.
Medicine: Research into steroid-based drugs often involves this compound derivatives.
Industry: Used in the synthesis of complex organic molecules and as a standard in analytical chemistry.
Comparison with Similar Compounds
Similar Compounds
Cholestane: Another steroid hydrocarbon, differing in the configuration of hydrogen atoms.
Coprostanol: A derivative of coprostane, formed by the reduction of cholesterol in the gut.
Ecdysone: A steroid hormone derived from this compound, involved in insect molting.
Uniqueness
This compound is unique due to its specific configuration and its role as a parent compound for various biologically significant steroids. Its stability and structural properties make it a valuable biomarker in geological and environmental studies .
Properties
IUPAC Name |
(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h19-25H,6-18H2,1-5H3/t20-,21+,22+,23-,24+,25+,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIAYQZJNBULGD-CJPSHIORSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCCC4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501025616 | |
Record name | Coprostane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501025616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index], Solid | |
Record name | Coprostane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13287 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 5beta-Cholestane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0303827 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
481-20-9 | |
Record name | 5β-Cholestane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=481-20-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Coprostane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481209 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Coprostane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501025616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | COPROSTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P255N992E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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